molecular formula C30H20O2 B080035 9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)- CAS No. 14825-85-5

9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-

Cat. No. B080035
CAS RN: 14825-85-5
M. Wt: 412.5 g/mol
InChI Key: QLNUHXMKEJWHAP-UHFFFAOYSA-N
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Description

9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-, commonly known as ADPE or ADPA, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. ADPE is a redox-active molecule that can undergo reversible oxidation and reduction, making it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.

Mechanism Of Action

The mechanism of action of ADPE involves its ability to undergo reversible oxidation and reduction. In its oxidized state, ADPE can act as an electron acceptor, while in its reduced state, it can act as an electron donor. This redox behavior makes ADPE a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.

Biochemical And Physiological Effects

ADPE has been shown to have various biochemical and physiological effects in scientific research. It has been found to be a potent antioxidant, capable of scavenging free radicals and other ROS. ADPE has also been investigated for its potential as a fluorescent probe for detecting ROS and other biomolecules in living cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of ADPE is its unique redox properties, which make it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry. However, there are also some limitations to using ADPE in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ADPE can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on ADPE. One area of interest is the development of new synthetic methods for ADPE, which could improve its availability for research purposes. Another area of interest is the development of new applications for ADPE in electrochemistry, optoelectronics, and biochemistry. Additionally, there is potential for ADPE to be used in medical applications, such as in the development of new drugs or diagnostic tools. Overall, ADPE is a promising compound that has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

The synthesis of ADPE involves the reaction of 9,10-anthracenedione with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which forms a carbon-carbon triple bond between the anthracenedione and phenylacetylene. The resulting product is then reduced with sodium borohydride to yield ADPE. The overall reaction can be summarized as follows:

Scientific Research Applications

ADPE has been extensively studied in scientific research due to its unique redox properties. It has been used as a model compound for studying redox-active molecules and their applications in electrochemistry and optoelectronics. ADPE has also been investigated for its potential applications in biochemistry, particularly in the development of fluorescent probes for detecting reactive oxygen species (ROS) and other biomolecules.

properties

CAS RN

14825-85-5

Product Name

9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-

Molecular Formula

C30H20O2

Molecular Weight

412.5 g/mol

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene-9,10-diol

InChI

InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H

InChI Key

QLNUHXMKEJWHAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O

Other CAS RN

14825-85-5

Origin of Product

United States

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